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Abstract

PX-866, also known as sonolisib, is a potent, irreversible, pan-isoform inhibitor of
phosphoinositide 3-kinase (PI3K) that has been investigated for its therapeutic potential in
oncology. As a semi-synthetic derivative of the natural product wortmannin, PX-866 was
developed to improve upon the pharmacological properties of its parent compound, exhibiting
enhanced stability and a more favorable toxicity profile. This technical guide provides an in-
depth overview of the discovery, synthesis, and biological characterization of PX-866 and its
primary metabolite, 17-hydroxy-PX-866 (PX-866-170H). Detailed experimental protocols for its
synthesis and key biological assays are provided, along with a summary of its inhibitory activity.
Signaling pathways and experimental workflows are illustrated to provide a comprehensive
resource for researchers in the field of drug discovery and development.

Discovery and Rationale

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous
cellular processes, including cell growth, proliferation, survival, and metabolism. Its frequent
dysregulation in a wide range of human cancers has made it a prime target for therapeutic
intervention. Wortmannin, a fungal metabolite, was one of the first identified potent PISK
inhibitors. However, its clinical development was hampered by its poor stability, off-target
effects, and toxicity.
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This led to the development of a library of over 100 wortmannin analogs with the aim of
identifying a compound with improved drug-like properties. From this library, PX-866 emerged
as a lead candidate.[1] PX-866, a synthetic viridin related to wortmannin, demonstrated
increased biological stability while retaining potent inhibitory activity against PI3K.[1] It
irreversibly inhibits Class | PI3K isoforms by covalently binding to a conserved lysine residue in
the ATP-binding pocket of the p110 catalytic subunit.[1] Specifically, it targets Lys-802 in p110aq.

[1]

Synthesis of PX-866

The synthesis of PX-866 is achieved through a semi-synthetic approach starting from the
natural product wortmannin. The key transformation involves a Michael addition of diallylamine
to the furan ring of wortmannin, leading to the opening of the furan and the formation of the
diallylaminomethylene-substituted steroid core.

While the precise, detailed protocol from the initial discovery is not publicly available, the
synthesis of a closely related analog, 173-hydroxy-16a-iodo-PX-866, provides a representative
experimental procedure. The synthesis of PX-866 would follow a similar logic, omitting the
steps related to the introduction of iodine and the reduction of the C17-ketone.

Representative Experimental Protocol for Synthesis

The following protocol is adapted from the synthesis of a PX-866 analog and is presented as a
likely method for the preparation of PX-866.[2]

Reaction: Wortmannin + Diallylamine — PX-866

Materials:

Wortmannin

Diallylamine

Dichloromethane (DCM), freshly distilled

Silica gel for column chromatography

Solvents for chromatography (e.g., methanol/dichloromethane mixture)
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Procedure:

Reaction Setup: Dissolve wortmannin in freshly distilled dichloromethane in a round-bottom
flask under an inert atmosphere (e.g., nitrogen or argon).

Addition of Reagent: To the stirred solution of wortmannin, add a molar excess of
diallylamine at room temperature.

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer
chromatography (TLC) using a suitable solvent system (e.g., 5% methanol in
dichloromethane).

Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure.
The crude residue is then redissolved in a suitable solvent like ethyl acetate.

Purification: The crude product is purified by silica gel column chromatography. A gradient of
methanol in dichloromethane is a potential eluent system.

Characterization: The purified fractions containing PX-866 are combined, and the solvent is
evaporated. The final product is characterized by standard analytical techniques such as
nuclear magnetic resonance (NMR) spectroscopy (*H and 13C), mass spectrometry (MS),
and high-performance liquid chromatography (HPLC) to confirm its identity and purity.

Biological Activity and Data Presentation

PX-866 is a potent inhibitor of Class | PI3K isoforms. Its primary metabolite, 17-OH-PX-866,
also demonstrates significant inhibitory activity. The inhibitory concentrations (IC50) of both

compounds against various PI3K isoforms and in cellular assays are summarized in the tables

below.

In Vitro Inhibitory Activity of PX-866
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Target IC50 (nM) Assay Type

p110a 5 Enzyme Assay
p110pB weak inhibitor Enzyme Assay
pl10y 2 Enzyme Assay
pl110d 9 Enzyme Assay
HT-29 cells (p-Akt) 20 Cellular Assay

Data compiled from multiple sources.[1][3][4]

In Vitro Inhibitory Activity of 17-OH-PX-866

Specific IC50 values for 17-OH-PX-866 against individual PI3K isoforms are not readily
available in the public domain, but it is reported to be a potent inhibitor at low nanomolar
concentrations.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the
biological activity of PX-866.

PI3K Enzyme Inhibition Assay (HTRF)

This protocol describes a common method for assessing the in vitro inhibitory activity of
compounds against PI3K isoforms using a Homogeneous Time-Resolved Fluorescence
(HTRF) assay.[5][6][7][8]

Materials:

Recombinant human PI3K isoforms (p1100/p85a, p110B/p85a, p110y, p110d/p85a)

PIP2 (phosphatidylinositol 4,5-bisphosphate) substrate

e ATP

PX-866 stock solution (in DMSO)
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e Assay buffer (containing MgClz, DTT)
o Stop solution

o HTRF detection reagents (e.g., Europium-labeled anti-GST antibody, GST-tagged GRP1-PH
domain, Streptavidin-Allophycocyanin, biotinylated PIP3)

o 384-well low-volume assay plates
o HTRF-compatible plate reader
Procedure:

o Compound Preparation: Prepare serial dilutions of PX-866 in DMSO. Further dilute in assay
buffer to achieve the final desired concentrations.

e Enzyme and Substrate Preparation: Dilute the PI3K enzyme and PIP2 substrate in assay
buffer to their working concentrations.

o Assay Reaction: a. Add the diluted PX-866 or DMSO (vehicle control) to the wells of the 384-
well plate. b. Add the PI3K enzyme solution to all wells except the "no enzyme" control. c.
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding. d. Initiate the
kinase reaction by adding a mixture of PIP2 substrate and ATP. e. Incubate for a defined
period (e.g., 60 minutes) at room temperature.

e Reaction Termination and Detection: a. Stop the reaction by adding the stop solution. b. Add
the HTRF detection reagents. c. Incubate for 60 minutes at room temperature to allow for the
detection complex to form.

o Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the
fluorescence at the appropriate wavelengths.

o Data Analysis: Calculate the percent inhibition for each concentration of PX-866 and fit the
data to a dose-response curve to determine the IC50 value.

Inhibition of Akt Phosphorylation in Cells (Western Blot)
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This protocol details the procedure for assessing the effect of PX-866 on the PI3K pathway in a
cellular context by measuring the phosphorylation of Akt at Serine 473.[9][10][11][12][13]

Materials:

e Cancer cell line of interest (e.g., HT-29, U87)

o Complete cell culture medium

o PX-866 stock solution (in DMSO)

 Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
o BCA protein assay kit

o SDS-PAGE gels and electrophoresis apparatus

e PVDF or nitrocellulose membranes

» Blocking buffer (e.g., 5% BSA in TBST)

e Primary antibodies: rabbit anti-phospho-Akt (Ser473) and rabbit anti-total Akt
o HRP-conjugated anti-rabbit secondary antibody

e Enhanced chemiluminescence (ECL) substrate

e Imaging system

Procedure:

o Cell Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Treat
cells with various concentrations of PX-866 for the desired time period (e.g., 2, 6, 24 hours).
Include a vehicle control (DMSO).

e Cell Lysis: a. After treatment, wash the cells with ice-cold PBS. b. Add ice-cold lysis buffer to
each well and scrape the cells. c. Incubate the lysate on ice for 30 minutes. d. Centrifuge the
lysate to pellet cellular debris and collect the supernatant.
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e Protein Quantification: Determine the protein concentration of each lysate using a BCA
assay.

» Western Blotting: a. Normalize protein concentrations and prepare samples for SDS-PAGE.
b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block
the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the
membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C. e. Wash the
membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room
temperature. f. Wash the membrane and detect the signal using an ECL substrate and an
imaging system.

» Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for
total Akt and a loading control (e.g., B-actin or GAPDH) to ensure equal protein loading.

o Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-
Akt signal to total Akt and the loading control.

Cell Viability Assay (MTT Assay)

This protocol describes the use of an MTT assay to determine the effect of PX-866 on the
viability and proliferation of cancer cells.[14][15]

Materials:

Cancer cell line of interest

o Complete cell culture medium

e 96-well plates

o PX-866 stock solution (in DMSO)

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
e Solubilization solution (e.g., DMSO or a solution of SDS in HCI)

e Microplate reader
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Procedure:

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow
them to attach overnight.

o Compound Treatment: Treat the cells with a range of concentrations of PX-866. Include a
vehicle control (DMSO) and a no-cell control (medium only).

¢ Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

o MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing
viable cells to reduce the MTT to formazan crystals.

o Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

o Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate
reader.

o Data Analysis: Subtract the background absorbance, calculate the percentage of cell viability
relative to the vehicle control, and determine the IC50 value.

In Vivo Antitumor Efficacy (Xenograft Model)

This protocol provides a general outline for assessing the in vivo antitumor activity of PX-866 in
a subcutaneous xenograft mouse model.[1][3][16]

Materials:

e Immunodeficient mice (e.g., nude or SCID)
e Cancer cell line of interest

» Matrigel (optional)

e PX-866 formulation for oral administration
» Vehicle control

e Calipers for tumor measurement
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Procedure:

e Tumor Implantation: a. Subcutaneously inject a suspension of cancer cells (often mixed with
Matrigel) into the flank of the immunodeficient mice. b. Allow the tumors to grow to a
palpable size (e.g., 100-200 mms3).

o Treatment: a. Randomize the mice into treatment and control groups. b. Administer PX-866
orally at a predetermined dose and schedule (e.g., daily or every other day). c. Administer
the vehicle control to the control group.

o Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g.,
twice a week). Calculate the tumor volume using the formula: (Length x Width2)/2.

e Monitoring: Monitor the body weight and general health of the mice throughout the study.

e Endpoint: The study can be terminated when the tumors in the control group reach a
predetermined size, or after a specific duration of treatment.

» Data Analysis: Compare the tumor growth rates and final tumor volumes between the
treatment and control groups to determine the antitumor efficacy of PX-866.

Mandatory Visualizations
PI3K/Akt Signhaling Pathway
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Caption: The PI3K/Akt signaling pathway and the inhibitory action of PX-866.
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Experimental Workflow for PI3K Inhibition Assay
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Caption: Experimental workflow for a PI3K enzymatic inhibition assay (HTRF).

Western Blot Workflow for p-Akt Detection
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Caption: Experimental workflow for Western blot analysis of p-Akt.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [The Discovery and Synthesis of PX-866-170H: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b593762#discovery-and-synthesis-of-px-866-170h]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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